molecular formula C9H9N3O2 B1527624 Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1022920-59-7

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1527624
CAS No.: 1022920-59-7
M. Wt: 191.19 g/mol
InChI Key: BMYWIFFHYYKNFM-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that is part of the pyrazolo[1,5-a]pyrimidine class . This class of compounds has been found to be chemically and biologically interesting . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .


Synthesis Analysis

The synthesis of this compound involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The Sonogashira-type coupling of this compound with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve site-selective cross-coupling reactions . These reactions allow for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

Synthesis of Derivatives

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is utilized as a key intermediate in the synthesis of various chemical compounds. For example, Bruni et al. (1994) explored its role in preparing pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, potentially relevant as benzodiazepine receptor ligands (Bruni et al., 1994). Similarly, Auzzi et al. (1979) reported on the synthesis of ethyl 2-phenyl-7-alkyl (or 7-phenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate and its 6-carboxylate counterpart, highlighting the chemical versatility of this compound (Auzzi et al., 1979).

Antimicrobial Studies

The antimicrobial potential of derivatives has been explored. Bruni et al. (1996) synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones derived from this compound, but found no significant antimicrobial activity in their studies (Bruni et al., 1996).

Agricultural and Medicinal Utility

Youssef et al. (2001) demonstrated the agricultural and medicinal importance of pyrazoloazines, which can be synthesized from compounds like this compound. These compounds are useful in producing derivatives like pyrazolo[5,1-c][1,2,4]triazine and pyrazolo[1,5-a]pyrimidine derivatives (Youssef et al., 2001).

Application in Dye Synthesis

This compound is also significant in the synthesis of disperse dyes. Al-Etaibi et al. (2011) used it to create novel monoazo-disperse dyes with pyrazolo[1,5-a]pyrimidine structures, highlighting its application in textile industry (Al-Etaibi et al., 2011).

Anticancer and Enzymatic Inhibitory Activity

Arias-Gómez et al. (2021) discussed the anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the medicinal chemistry significance of compounds derived from this compound (Arias-Gómez et al., 2021).

Antimicrobial Activity as RNA Polymerase Inhibitors

Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines based on 5-aminopyrazoles and evaluated their antimicrobial activity, particularly as RNA polymerase inhibitors, demonstrating another potential pharmaceutical application (Abdallah & Elgemeie, 2022).

Mechanism of Action

Target of Action

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine (PP) family . The PP family has been identified as having a high impact in medicinal chemistry . .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines have significant biological activities , suggesting that they interact with biological targets to exert their effects.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to be involved in a variety of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Pyrazolo[1,5-a]pyrimidines are known to have significant biological activities , suggesting that they may have various effects at the molecular and cellular levels.

Action Environment

It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (edgs) at position 7 on the fused ring , suggesting that the action of this compound may be influenced by its chemical environment.

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-10-8-3-4-11-12(8)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYWIFFHYYKNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721009
Record name Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022920-59-7
Record name Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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